Titanium(IV) bromide

Lewis acid catalysis coordination chemistry redox selectivity

Researchers requiring Lewis acid catalysis without oxidative side reactions face limited options. Titanium(IV) bromide (TiBr₄) exclusively engages in coordination chemistry, avoiding substrate oxidation. • Redox-neutral Friedel-Crafts & Baylis-Hillman for electron-rich substrates. • Tunable living cationic polymerization via Cl/Br ratio control. • UV-assisted TiO₂ ETL deposition for perovskite solar cells. • Essential Ti source for lead-free Cs₂TiBr₆ perovskite absorbers. High-purity 98% grade, global supply available.

Molecular Formula TiBr4
Br4Ti
Molecular Weight 367.48 g/mol
CAS No. 7789-68-6
Cat. No. B1581479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(IV) bromide
CAS7789-68-6
Molecular FormulaTiBr4
Br4Ti
Molecular Weight367.48 g/mol
Structural Identifiers
SMILES[Ti](Br)(Br)(Br)Br
InChIInChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4
InChIKeyUBZYKBZMAMTNKW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(IV) Bromide (TiBr₄) Procurement Guide: Properties and Class Context


Titanium(IV) bromide (TiBr₄, CAS 7789-68-6) is a tetrahedral d⁰ transition metal tetrahalide with a molecular weight of 367.54 g/mol [1]. It exists as an orange-yellow crystalline solid that melts at 38–40 °C and boils at 230 °C under atmospheric pressure [2]. TiBr₄ is characterized by high solubility in nonpolar organic solvents and pronounced Lewis acidity, with properties that fall intermediate between TiCl₄ and TiI₄ [3]. Notably, TiBr₄ is the most volatile transition metal bromide known [4]. The compound is diamagnetic, moisture-sensitive, and undergoes rapid hydrolysis upon contact with water to release hydrogen bromide .

Why TiBr₄ Cannot Be Replaced by TiCl₄ or Other Titanium Tetrahalides in Critical Applications


Despite sharing the same Ti(IV) oxidation state and tetrahedral coordination geometry, titanium tetrahalides (TiX₄, X = F, Cl, Br, I) exhibit substantially divergent physicochemical and functional properties that preclude simple substitution. The ligand electronegativity gradient (F > Cl > Br > I) directly modulates Lewis acidity, hydrolysis kinetics, volatility, and redox behavior [1]. TiBr₄ occupies a unique intermediate position: it is less hydrolytically aggressive than TiCl₄ yet more reactive than TiI₄; more volatile than TiI₄ yet less corrosive than TiCl₄ [2]. Crucially, TiBr₄ and TiCl₄ differ fundamentally in their propensity toward oxidation versus coordination—TiBr₄ exclusively favors coordination chemistry with redox-active substrates where TiCl₄ induces competing electron transfer [3]. In polymerization catalysis, the partial substitution of Cl by Br systematically reduces the equilibrium constant of ionization while preserving living chain-end characteristics, enabling kinetic tuning unattainable with pure TiCl₄ [4]. Generic substitution without accounting for these quantifiable differences risks compromised reaction selectivity, altered product distributions, or complete process failure.

TiBr₄ vs. TiCl₄ and Other Analogs: Quantified Differentiation Evidence for Procurement Decisions


TiBr₄ vs. TiCl₄: Divergent Reaction Pathways with Thianthrene—Coordination Only vs. Competitive Oxidation

TiBr₄ and TiCl₄ exhibit fundamentally different reaction outcomes when treated with the redox-active substrate thianthrene. TiCl₄ in toluene produces a solution with an EPR spectrum indicative of thianthrene cation radical formation, demonstrating competing oxidation. In contrast, TiBr₄ reacts exclusively via coordination without detectable oxidation, yielding only the crystalline molecular adduct (μ-thianthrene)Ti₂(μ-Br₂)Br₆ [1]. This differential behavior establishes TiBr₄ as the preferred Lewis acid for transformations involving oxidation-sensitive substrates.

Lewis acid catalysis coordination chemistry redox selectivity cation radical formation

TiBr₄ vs. TiCl₄: Reduced Lewis Acidity Enables Kinetic Control in Living Isobutylene Polymerization

In living cationic polymerization of isobutylene at −80 °C, progressive replacement of Cl by Br in TiCl₄/TiBr₄ mixed co-initiator systems systematically reduces the apparent rate constant of propagation (k_app) [1]. The Lewis acidity decreases stepwise as Cl is substituted by Br, which selectively lowers the ionization rate constant while the deactivation rate constant remains unchanged [2]. This allows precise kinetic tuning—pure TiCl₄ provides maximum polymerization rate; TiBr₄ incorporation reduces rate while preserving living character.

living cationic polymerization isobutylene polymerization Lewis acidity tuning kinetic control

TiBr₄ vs. Titanium Isopropoxide (TTIP): Improved TiO₂ Electron Transport Layer Uniformity and Enhanced V_OC in Perovskite Solar Cells

A UV-assisted chemical bath deposition method using aqueous TiBr₄ produces a compact TiO₂ electron transport layer (ETL) for perovskite solar cells with superior morphological uniformity compared to conventional spin-coated titanium isopropoxide (TTIP) layers [1]. Devices fabricated with the TiBr₄-derived TiO₂ layer exhibit improved open-circuit voltage (V_OC), attributed to enhanced conformal substrate coverage and reduced defect density [2].

perovskite solar cells electron transport layer TiO₂ deposition chemical bath deposition

TiBr₄ vs. TiCl₄ in CVD/ALD: Enhanced Deposition Rate and Lower Processing Temperature

Patent disclosures demonstrate that substituting TiBr₄ (or TiI₄) for TiCl₄ in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes yields two distinct process advantages: increased deposition rate and compatibility with lower reaction temperatures [1]. This stems from the weaker Ti–Br bond strength relative to Ti–Cl, facilitating precursor decomposition at reduced thermal budgets.

chemical vapor deposition atomic layer deposition titanium thin films semiconductor processing

TiBr₄ as Synthetic Precursor for Lead-Free Cs₂TiBr₆ Perovskite Solar Absorbers: Bandgap and Stability Metrics

TiBr₄ serves as the titanium source for fabricating Cs₂TiBr₆ halide perovskite thin films, an all-inorganic, lead-free solar absorber material. The resulting Cs₂TiBr₆ films exhibit a bandgap of approximately 1.8 eV with balanced carrier diffusion lengths exceeding 100 nm [1]. First-generation devices achieve a stable power conversion efficiency of up to 3.3%, retaining 94% of initial efficiency after 14 days under combined heat, humidity, and ambient light exposure without encapsulation [2].

lead-free perovskite cesium titanium bromide photovoltaics Cs₂TiBr₆

TiBr₄ Hydrolysis Kinetics: Quantified Reactivity Distinguishes It from Less Reactive TiI₄ and More Aggressive TiCl₄

TiBr₄ undergoes rapid hydrolysis in aqueous environments with a measured rate constant of 8.7 × 10⁻² s⁻¹ at 25 °C, producing hydrogen bromide and titanium oxybromide species [1]. This quantitative kinetic parameter positions TiBr₄ intermediate between the extremely vigorous hydrolysis of TiCl₄ and the sluggish reactivity of TiI₄, informing appropriate handling protocols and moisture-exclusion requirements.

hydrolysis kinetics water sensitivity handling requirements rate constant

High-Value Application Scenarios for Titanium(IV) Bromide (TiBr₄) Based on Verified Differentiation


Lewis Acid-Catalyzed Transformations Involving Oxidation-Sensitive Substrates

TiBr₄ is the preferred Lewis acid catalyst for reactions where substrate oxidation must be avoided. As demonstrated by the thianthrene study, TiBr₄ engages exclusively in coordination chemistry without inducing cation radical formation, whereas TiCl₄ promotes competitive electron transfer [1]. Applications include Friedel-Crafts acylations of electron-rich heterocycles, Baylis-Hillman reactions, and stereoselective aldol condensations where preservation of substrate redox integrity is critical for yield and enantioselectivity.

Kinetic Tuning of Living Cationic Polymerization for Precision Polyolefins

TiBr₄, used either alone or in TiCl₄/TiBr₄ mixed co-initiator systems, enables precise control over the rate of living cationic polymerization of isobutylene without compromising the living character of chain propagation [2]. By adjusting the Cl/Br ligand ratio, the ionization equilibrium constant (K_I) can be systematically modulated while preserving the narrow molecular weight distribution characteristic of living systems. This is essential for synthesizing tailored block copolymers, functionalized polyisobutylenes, and high-value specialty elastomers.

Solution-Processed Compact TiO₂ Electron Transport Layers for Perovskite Photovoltaics

TiBr₄ serves as an effective precursor for depositing uniform, compact TiO₂ electron transport layers via UV-assisted chemical bath deposition [3]. This method avoids the high capital cost and complexity of vacuum-based techniques (ALD, sputtering) while outperforming conventional spin-coated titanium alkoxides in layer uniformity and device V_OC. It is particularly suited for research groups scaling perovskite solar cells and for pilot production lines requiring cost-effective, scalable ETL fabrication.

Synthesis of Lead-Free Cs₂TiBr₆ Perovskite Solar Absorbers

TiBr₄ is the essential titanium source for fabricating cesium titanium(IV) bromide (Cs₂TiBr₆) thin films, a lead-free, all-inorganic perovskite photovoltaic absorber [4]. With a bandgap of ~1.8 eV, balanced carrier diffusion lengths exceeding 100 nm, and exceptional environmental stability (94% efficiency retention after 14 days of unencapsulated stress), this material represents a promising non-toxic alternative to lead halide perovskites. TiBr₄ procurement is mandatory for any research program or commercial entity pursuing this emerging class of environmentally friendly solar materials.

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